![molecular formula C12H15N3O2 B3306098 4-[4-(Aminomethyl)benzoyl]piperazin-2-one CAS No. 926211-94-1](/img/structure/B3306098.png)
4-[4-(Aminomethyl)benzoyl]piperazin-2-one
Overview
Description
4-[4-(Aminomethyl)benzoyl]piperazin-2-one, also known as 4-AMB, is a synthetic compound derived from the piperazine family. It is a white, crystalline solid that has a variety of uses in scientific research. 4-AMB is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool in drug design and development.
Scientific Research Applications
Chemical Synthesis and Characterization
One study focused on the RuO4-mediated oxidation of N-benzylated tertiary amines, which included compounds like 1,4-dibenzylpiperazine and its derivatives. This research revealed complex oxidation outcomes leading to various oxygenated derivatives, indicating the compound's potential for intricate chemical transformations and its role in synthetic chemistry (Petride et al., 2006).
Potential Anti-malarial Applications
Another line of inquiry involved the study of piperazine derivatives, including those similar to 4-[4-(Aminomethyl)benzoyl]piperazin-2-one, for their anti-malarial activity. The crystal structures of active and nonactive piperazine derivatives were reported, contributing valuable insights into the design of potential anti-malarial agents (Cunico et al., 2009).
Antimicrobial and Antitumor Activities
The synthesis and characterization of new chemical series, including 4-acyl-1-[2-aryl-1-diazenyl]piperazines, have been explored. These compounds demonstrated a range of biological activities, suggesting the structural versatility and potential utility of piperazine derivatives in developing antimicrobial and antitumor agents (LittleVanessa Renee & VaughanKeith, 2014).
Enzyme Inhibition and Metabolism Studies
Research into the oxidative metabolism of novel antidepressants like Lu AA21004 has highlighted the role of piperazine derivatives in understanding drug metabolism. This includes the identification of cytochrome P450 enzymes involved in the oxidative metabolism of such compounds, providing insights into drug design and pharmacokinetics (Hvenegaard et al., 2012).
properties
IUPAC Name |
4-[4-(aminomethyl)benzoyl]piperazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-7-9-1-3-10(4-2-9)12(17)15-6-5-14-11(16)8-15/h1-4H,5-8,13H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJHVVHXCYWYCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Aminomethyl)benzoyl]piperazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.